5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid
Overview
Description
5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a chemical compound with the molecular formula C15H16O4 and a molecular weight of 260.29 g/mol . It is characterized by a bicyclic structure with a phenyl group attached to one of the carbon atoms in the bicyclo[2.2.1]heptane ring system. This compound is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid typically involves the catalytic hydrogenation of bicyclo[2.2.1]hept-5-en-2,3-dicarboxylic acid disodium . The reaction conditions include the use of a 20-120 mesh aluminum-nickel alloy catalyst, with a reaction temperature of 15-40°C and atmospheric pressure . This method yields a high purity product with a yield of over 98% .
Chemical Reactions Analysis
5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The phenyl group and the bicyclic structure allow for various substitution reactions, where different functional groups can be introduced.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism of action of 5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The phenyl group and the bicyclic structure allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects.
Comparison with Similar Compounds
5-Phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid can be compared to other similar compounds, such as:
Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid: Lacks the phenyl group, resulting in different chemical and biological properties.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid: Contains a double bond in the bicyclic structure, leading to different reactivity and applications.
The presence of the phenyl group in 5-Phenylbicyclo[22
Properties
IUPAC Name |
5-phenylbicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O4/c16-14(17)12-9-6-10(8-4-2-1-3-5-8)11(7-9)13(12)15(18)19/h1-5,9-13H,6-7H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOPGJHWZNSVSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(C2C(=O)O)C(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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